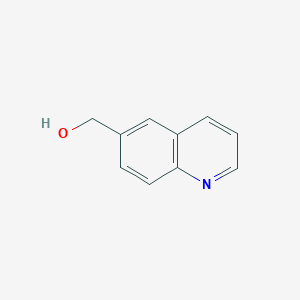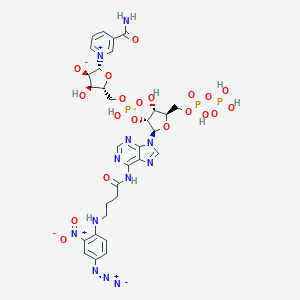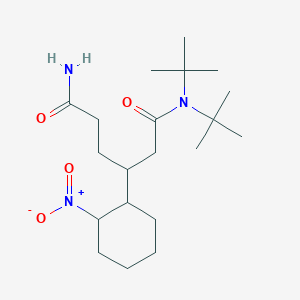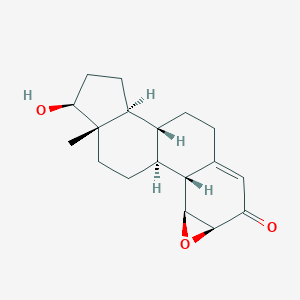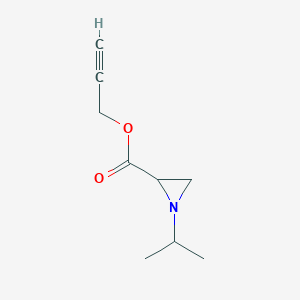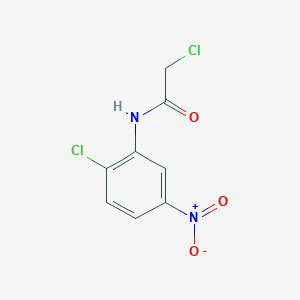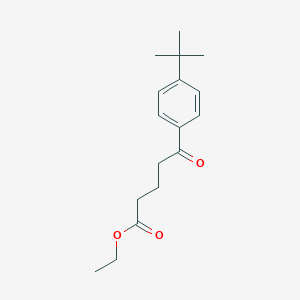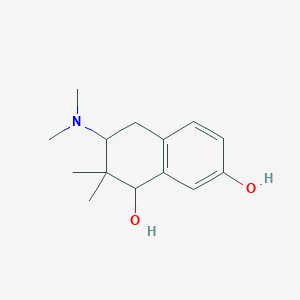
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol, commonly known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMT is a member of the naphthalene family and is a derivative of tryptamine. It has a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol.
作用机制
DMT is a potent agonist of the serotonin 5-HT2A receptor. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2C, and 5-HT7. DMT is believed to produce its psychoactive effects by activating these receptors in the brain. It has been suggested that DMT may also activate the sigma-1 receptor, which may contribute to its antidepressant effects.
生化和生理效应
DMT has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects cells from oxidative stress. DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations.
实验室实验的优点和局限性
One advantage of using DMT in lab experiments is its potent and specific effects on serotonin receptors. This allows researchers to study the role of serotonin in various physiological and pathological processes. However, one limitation is the difficulty in obtaining and handling DMT due to its legal status and potential for abuse.
未来方向
There are several future directions for DMT research. One area of interest is the potential therapeutic applications of DMT for psychiatric disorders, such as depression and PTSD. Another area of interest is the role of DMT in neuroprotection and anti-inflammatory processes. Additionally, there is interest in developing DMT analogs that may have improved pharmacological properties. Overall, DMT is a promising compound with many potential applications in the field of neuroscience.
合成方法
DMT can be synthesized through a variety of methods, including the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with lithium aluminum hydride or the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with sodium borohydride. Another method involves the reduction of 2,3-dimethoxy-1,4-naphthoquinone with sodium borohydride in the presence of dimethylamine.
科学研究应用
DMT has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. DMT has also been studied for its potential to treat addiction, PTSD, and other psychiatric disorders. Additionally, DMT has been found to have neuroprotective and anti-inflammatory effects.
属性
CAS 编号 |
104753-60-8 |
|---|---|
产品名称 |
3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2,2-dimethyl-3,4-dihydro-1H-naphthalene-1,7-diol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)12(15(3)4)7-9-5-6-10(16)8-11(9)13(14)17/h5-6,8,12-13,16-17H,7H2,1-4H3 |
InChI 键 |
JLARSPTVJNSNEP-UHFFFAOYSA-N |
SMILES |
CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C |
规范 SMILES |
CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C |
同义词 |
3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



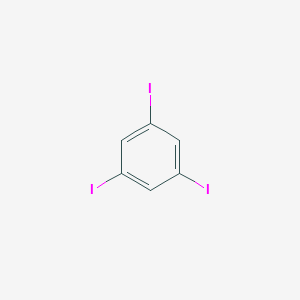
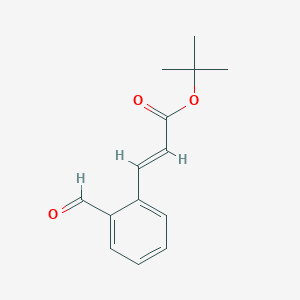
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
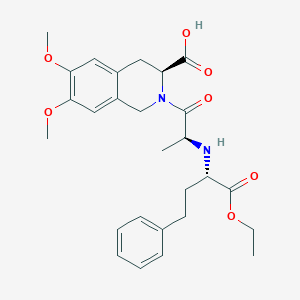
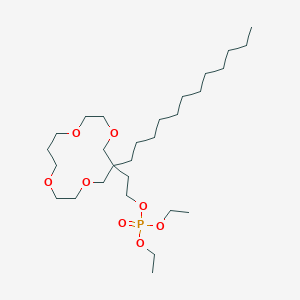
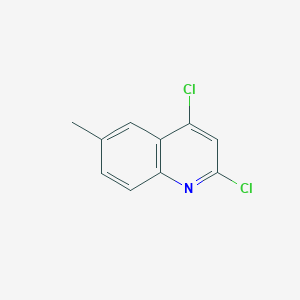
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
